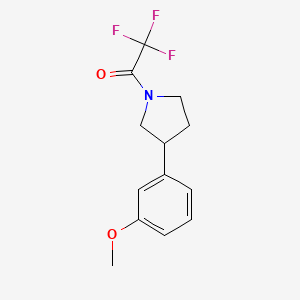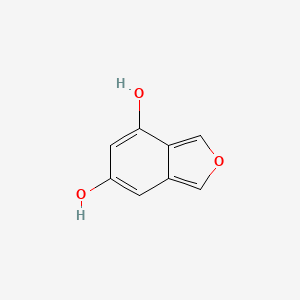
2-Benzofuran-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobenzofuran-4,6-diol is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. Isobenzofuran-4,6-diol, in particular, has garnered interest due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isobenzofuran-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction, where a diene and a dienophile react to form the benzofuran ring. For instance, the Diels-Alder reaction is often employed to synthesize benzofuran derivatives, including isobenzofuran-4,6-diol .
Industrial Production Methods: Industrial production of isobenzofuran-4,6-diol may involve multi-step processes starting from commercially available starting materials. These processes are optimized for high yield and purity, often involving catalytic reactions and purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Isobenzofuran-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert isobenzofuran-4,6-diol to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
Isobenzofuran-4,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Isobenzofuran-4,6-diol is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of isobenzofuran-4,6-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its biological effects.
Comparación Con Compuestos Similares
Isobenzofuran-4,6-diol can be compared with other benzofuran derivatives:
Similar Compounds: Benzofuran, 2,3-dihydrobenzofuran, and 4,5-dihydroxybenzofuran are some related compounds.
Propiedades
Número CAS |
722458-14-2 |
|---|---|
Fórmula molecular |
C8H6O3 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2-benzofuran-4,6-diol |
InChI |
InChI=1S/C8H6O3/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-4,9-10H |
Clave InChI |
VFJHDXXCGLXOCO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=COC=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



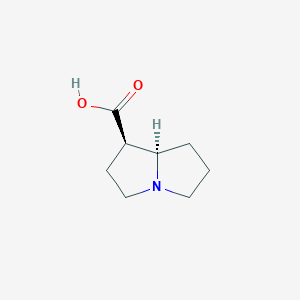
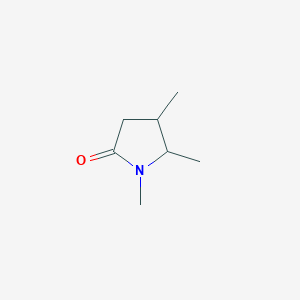
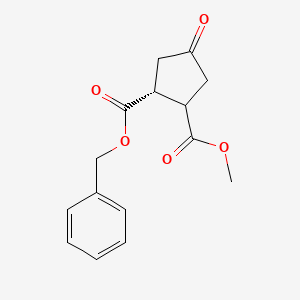
![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
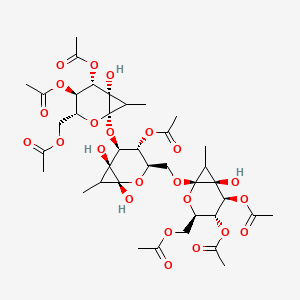
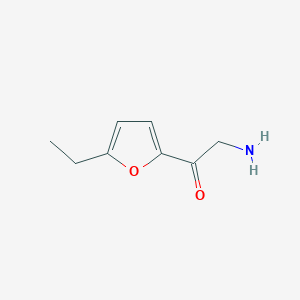
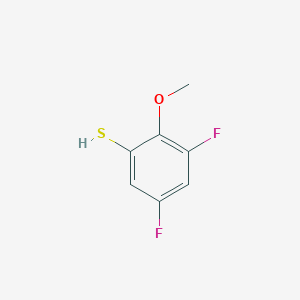

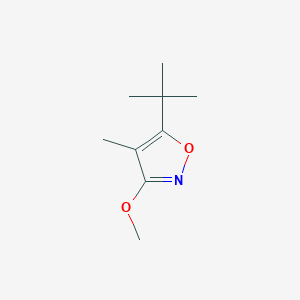
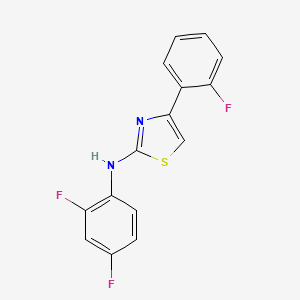
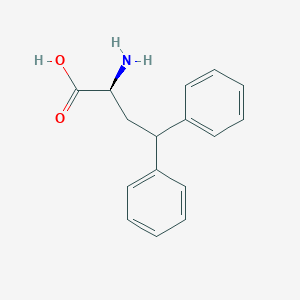
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
